(R)-N-Fmoc-alpha-methyl-2-fluorophenylalaine
Beschreibung
(R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine is a fluorinated, non-natural amino acid derivative used in peptide synthesis and biochemical research. Its structure features:
- Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the amino terminus.
- Alpha-methyl substitution (CH₃) at the α-carbon, introducing steric hindrance and conformational rigidity.
- 2-fluoro substitution on the phenylalanine side chain, influencing electronic properties and hydrophobicity.
- R-configuration at the α-carbon, distinguishing it from L- or D-isomers.
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-8-2-7-13-22(16)26)27-24(30)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYGHKCAXQKZEQ-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=CC=C1F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine is a fluorinated amino acid derivative that plays a significant role in peptide synthesis and medicinal chemistry. Its unique structural features, including the fluorine substitution and the Fmoc (fluorenylmethoxycarbonyl) protecting group, contribute to its biological activity and potential applications in drug development. This article explores the biological activity of this compound, emphasizing its synthesis, properties, and interaction with biological systems.
- Molecular Formula : C25H22FNO4
- Molecular Weight : 419.45 g/mol
- Structural Features :
- Fmoc group for protection during synthesis.
- Fluorine atom at the 2-position of the phenyl ring.
- Alpha-methyl group providing steric hindrance.
These features enhance the compound's stability and influence its interactions with enzymes and receptors, making it a valuable component in peptide design.
Synthesis
The synthesis of (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine typically involves several steps, including:
- Protection of the Amino Group : The Fmoc group is introduced to protect the amino terminus.
- Fluorination : The introduction of fluorine at the 2-position can be achieved through various fluorination techniques.
- Coupling Reactions : The protected amino acid is then coupled with other amino acids using solid-phase peptide synthesis (SPPS) methods.
This process allows for precise control over the incorporation of (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine into peptides.
Enzymatic Interactions
Studies have shown that peptides containing (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine exhibit enhanced resistance to proteolytic degradation compared to those with standard amino acids. This resistance is attributed to:
- Steric Hindrance : The alpha-methyl group prevents enzyme recognition.
- Fluorine Substitution : The presence of fluorine alters the electronic properties of the peptide, potentially affecting enzyme binding and activity .
Pharmacological Implications
The incorporation of fluorinated amino acids like (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine into peptides can modulate their pharmacokinetic properties:
- Increased Stability : Fluorination can enhance metabolic stability, making peptides more effective as therapeutic agents .
- Altered Binding Affinities : Research indicates that fluorinated peptides may exhibit different binding profiles to receptors or enzymes, which can be exploited in drug design .
Case Studies
- Antimicrobial Activity : A series of fluorinated phenylalanine derivatives, including (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine, were synthesized and screened against various microbial strains. Results indicated moderate inhibitory activity against Gram-positive bacteria and fungi .
- Peptide Therapeutics : Peptides incorporating this fluorinated amino acid have been studied for their potential as enzyme inhibitors and therapeutic agents. For example, modifications in peptide structure using (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine resulted in improved binding affinities to target proteins involved in disease pathways .
Comparative Analysis
The following table summarizes the structural characteristics and unique features of related compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| (R)-N-Fmoc-alpha-methylphenylalanine | No fluorine substitution | More common in peptide synthesis |
| (S)-N-Fmoc-alpha-methyl-2-fluorophenylalanine | Stereoisomer of (R) variant | May exhibit different biological activities |
| (R)-N-Fmoc-alpha-methyl-3-fluorophenylalanine | Fluorine at 3-position | Potentially different interaction profiles |
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
(R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group acts as a temporary protecting group for the amino terminus of the amino acid, allowing for selective coupling reactions with other amino acids. This method is widely used to construct peptides with enhanced stability and specific biological activities.
Key Benefits :
- Enhanced Stability : Peptides synthesized with this compound exhibit increased resistance to proteolytic degradation due to the steric hindrance provided by the alpha-methyl group and fluorine substitution, which can prevent enzyme recognition and cleavage.
- Modulation of Biological Activity : Incorporating this amino acid into peptides can alter binding affinities and enzymatic interactions, making it useful for studying biological pathways.
Medicinal Chemistry
The incorporation of (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine into therapeutic peptides has been shown to enhance their pharmacological properties. For instance, peptides containing this compound may demonstrate improved stability in physiological conditions, potentially leading to better therapeutic outcomes.
Case Studies :
- Research indicates that peptides designed with this amino acid can exhibit increased resistance to proteolytic enzymes compared to non-fluorinated counterparts, which is crucial for developing long-lasting therapeutic agents.
Biochemical Research
This compound is valuable in biochemical studies aimed at understanding enzyme-substrate interactions and protein folding mechanisms. Its unique structural properties allow researchers to investigate how modifications at specific positions influence peptide stability and efficacy.
Interaction Studies :
- Studies have demonstrated that peptides containing (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine can alter binding affinities with target proteins, providing insights into enzyme kinetics and substrate specificity.
Vergleich Mit ähnlichen Verbindungen
Steric Effects
Electronic and Hydrophobic Properties
- 2-fluoro substitution reduces electron density in the aromatic ring, enhancing resistance to enzymatic degradation compared to non-fluorinated analogs . In contrast, 4-fluoro substitution (e.g., N-Fmoc-N-methyl-4-fluoro-D-phenylalanine) offers distinct hydrophobic interactions due to altered fluorine positioning .
- The Fmoc group drives self-assembly via π-π stacking, as demonstrated in Fmoc-dipeptide studies. Fluorine substitutions can shift pKa values and modulate gelation behavior (e.g., Fmoc-FG forms hydrogels below pKa, while Fmoc-GF precipitates) .
Stereochemical Impact
- R-configuration in the target compound provides enantioselectivity in chiral environments, differentiating it from L- or D-isomers (e.g., N-Fmoc-D-phenylalanine, ).
Research Findings and Trends
- Self-Assembly: Fluorine position and methyl groups dictate nanostructure morphology. For example, Fmoc-2-fluoro-L-phenylalanine forms entangled fibers, while N-Fmoc-N-methyl-4-fluoro-D-phenylalanine may adopt sheet-like structures due to altered hydrophobicity .
- Synthetic Efficiency : The α-methyl group in Fmoc-alpha-Me-L-Phe-OH reduces racemization during SPPS, a benefit likely shared by the target compound .
- Safety: Most Fmoc derivatives (e.g., Fmoc-alpha-Me-L-Phe-OH, ) are non-hazardous under standard protocols, aligning with the target compound’s safety profile .
Vorbereitungsmethoden
Fmoc Protection
Fmoc protection is achieved by treating the free amine of α-methyl-2-fluorophenylalanine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in a biphasic system (e.g., dioxane/water) under basic conditions (pH 8–9). The reaction typically proceeds at 0–25°C for 2–4 hours, yielding the protected amino acid with >95% efficiency.
Table 1: Representative Fmoc Protection Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Fmoc-Cl | Dioxane/H₂O | 0–25°C | 2–4 h | >95% |
Solid-Phase Peptide Synthesis (SPPS) Incorporation
Resin Loading and Activation
Fmoc-Rink amide MBHA resin (100–200 mesh, 1% DVB) is swollen in DMF for 2 hours. After Fmoc deprotection with 20% piperidine/DMF, the resin-bound amine is coupled with (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine using HATU or HBTU activation.
Procedure A (HATU Activation):
Sequential Peptide Assembly
The compound is integrated into peptide chains via iterative deprotection and coupling. For example, a reported SPPS protocol couples nine Fmoc-amino acids and 2-(1H-benzo[d]imidazole-5-yl)acetic acid using HATU/HBTU, with the (R)-α-methyl-2-fluorophenylalanine residue introduced at specific positions to influence conformational stability.
| Parameter | Lab Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Batch Size | 0.1–1 g | 10–100 g | 1–10 kg |
| Purity (HPLC) | ≥98% | ≥99% | ≥99.5% |
| Cycle Time | 48–72 h | 24–48 h | 12–24 h |
Analytical Characterization
Purity Assessment
Reversed-phase HPLC (Phenomenex C18 column, 0.1% TFA/MeCN gradient) resolves the compound with retention time ~12–14 minutes. Purity thresholds exceed 98% for research-grade material.
Mass Spectrometry
Electrospray ionization (ESI-MS) confirms molecular mass ([M+H]⁺ = 420.45 Da). Source reports data from a Thermo-LCQ Advantage system, with isotopic patterns matching theoretical distributions.
Stereochemical Integrity
Chiral HPLC (Chiralpak IC column) validates enantiopurity, with (R)-enantiomer showing ≥99% ee in commercial batches.
Applications in Peptide Design
The compound’s α-methyl group restricts backbone φ/ψ angles, stabilizing helical or β-sheet structures in therapeutic peptides. Case studies include:
Q & A
Q. How to optimize MALDI-TOF MS for peptides containing fluorinated residues?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
